molecular formula C25H33N5O B2565528 11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 442572-63-6

11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2565528
CAS No.: 442572-63-6
M. Wt: 419.573
InChI Key: CSYIDGGOUPKPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex tricyclic compound featuring a fused diazatricyclo framework substituted with a pentyl chain, a morpholinylpropylamino group, and a carbonitrile moiety. The morpholine ring and pentyl chain suggest enhanced solubility in polar and lipid environments, respectively, which may influence its pharmacokinetic profile.

Properties

IUPAC Name

3-methyl-1-(3-morpholin-4-ylpropylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O/c1-3-4-5-9-20-19(2)21(18-26)25-28-22-10-6-7-11-23(22)30(25)24(20)27-12-8-13-29-14-16-31-17-15-29/h6-7,10-11,27H,3-5,8-9,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYIDGGOUPKPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound notable for its unique molecular structure and potential pharmacological applications. This compound features a diazatricyclo framework that includes nitrogen atoms in a tricyclic structure, which may contribute to its biological activity. The morpholinyl group suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: C22H30N4C_{22}H_{30}N_{4} with a CAS number of 442572-63-6. Its structural complexity allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The presence of the morpholine moiety is significant as it often enhances the solubility and bioavailability of drug candidates. The compound may exhibit activity through:

  • Receptor Binding : Potential interaction with various receptors involved in cellular signaling pathways.
  • Enzyme Modulation : Inhibition or activation of key enzymes that regulate metabolic processes.

Cytotoxicity Studies

Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound APC3 (Prostate Cancer)7.4 ± 0.7Induces apoptosis via caspase pathway
Compound BHT29 (Colon Cancer)9.0 ± 0.4Increases ROS levels leading to cell death

These studies suggest that 11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl may similarly induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation.

Case Studies

  • Caspase Activation : In vitro studies have demonstrated that compounds structurally related to our target compound can significantly increase caspase-3 levels in treated cells, indicating a strong apoptotic response .
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation in cancer cell lines .

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have potential applications in:

  • Anticancer Therapy : Targeting specific cancer pathways through apoptosis induction.
  • Neuropharmacology : Investigating effects on neuronal receptors due to the presence of the morpholine group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010)

  • Molecular Formula : C₁₄H₁₁N₃O
  • Key Substituents : Ethyl group at position 11, oxo group at position 13.
  • Structural Differences: Unlike the target compound, CID 2114010 lacks the morpholinylpropylamino and pentyl substituents. Instead, it features an ethyl chain and a ketone group.
  • Physicochemical Implications: The oxo group may reduce solubility in nonpolar solvents compared to the morpholine moiety. The smaller ethyl chain (vs.

13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

  • Molecular Formula : C₁₃H₇Cl₂N₃
  • Key Substituents : Chloromethyl and chloro groups.
  • Structural Differences: This compound replaces the morpholinylpropylamino and pentyl groups with chlorine atoms.
  • The absence of a morpholine ring may limit solubility in aqueous systems .

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile Derivatives (11a,b)

  • Molecular Formulas :
    • 11a: C₂₀H₁₀N₄O₃S (MW: 386 g/mol)
    • 11b: C₂₂H₁₇N₃O₃S (MW: 403 g/mol)
  • Key Substituents : Benzylidene and methylfuran groups.
  • Structural Differences : These derivatives possess a thiazolopyrimidine core instead of a diazatricyclo system. The carbonitrile group is retained, but the morpholine and pentyl chains are absent.
  • Synthetic Context : Synthesized via condensation reactions with aromatic aldehydes, highlighting a divergent synthetic pathway compared to the target compound’s likely multi-step functionalization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Not Provided Not Provided Morpholinylpropylamino, pentyl, carbonitrile Enhanced solubility via morpholine ring
11-Ethyl-13-oxo-1,8-diazatricyclo[...]carbonitrile (CID 2114010) C₁₄H₁₁N₃O 237.26 Ethyl, oxo Ketone group for hydrogen bonding
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[...]carbonitrile C₁₃H₇Cl₂N₃ 276.12 Chloromethyl, chloro High lipophilicity, potential toxicity
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 Trimethylbenzylidene, methylfuran Thiazolopyrimidine core

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound’s bioactivity or applications, structural analogs suggest:

Solubility : The morpholine group may improve aqueous solubility compared to halogenated analogs .

Synthetic Complexity: The pentyl and morpholinylpropylamino groups likely require multi-step synthesis, akin to methods in .

Toxicity : The absence of halogens (vs. CID in ) may reduce environmental or cellular toxicity .

Limitations : Absence of experimental data (e.g., IC₅₀, LogP) restricts deeper mechanistic insights. Further studies should prioritize synthesis, spectroscopic characterization, and bioassays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.